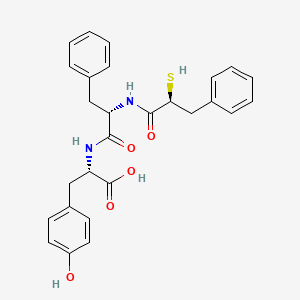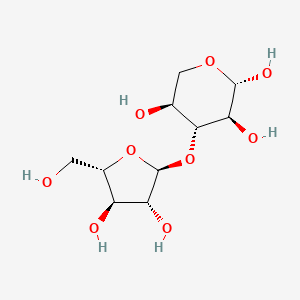
Ara-alpha(1,3)-xyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ara-alpha(1,3)-xyl is a complex carbohydrate compound that consists of arabinose and xylose units linked through alpha(1,3) glycosidic bonds. This compound is a type of polysaccharide that is often found in plant cell walls and has various biological and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ara-alpha(1,3)-xyl typically involves the enzymatic or chemical polymerization of arabinose and xylose monomers. Enzymatic synthesis is often preferred due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of the alpha(1,3) glycosidic bonds under mild conditions, typically in aqueous solutions at neutral pH and moderate temperatures.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or fungi that produce the necessary enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the yield of the desired polysaccharide. After fermentation, the polysaccharide is extracted and purified using techniques such as precipitation, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ara-alpha(1,3)-xyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under basic conditions.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
Ara-alpha(1,3)-xyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of polysaccharides.
Biology: It is used to investigate the role of polysaccharides in plant cell wall structure and function.
Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetic products.
Mechanism of Action
The mechanism by which Ara-alpha(1,3)-xyl exerts its effects is primarily through its interaction with other biomolecules. The polysaccharide can form hydrogen bonds and other non-covalent interactions with proteins, lipids, and other carbohydrates. These interactions can influence the structural integrity and functionality of cell walls, as well as modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Beta(1,3)-glucan: A polysaccharide with beta(1,3) glycosidic bonds, commonly found in fungal cell walls.
Alpha(1,4)-glucan: A polysaccharide with alpha(1,4) glycosidic bonds, such as starch.
Xylan: A polysaccharide composed of xylose units linked by beta(1,4) glycosidic bonds.
Comparison: Ara-alpha(1,3)-xyl is unique due to its specific alpha(1,3) linkage, which imparts different structural and functional properties compared to other polysaccharides. For example, beta(1,3)-glucan has a different three-dimensional structure and biological activity, while alpha(1,4)-glucan and xylan have different solubility and mechanical properties.
Properties
Molecular Formula |
C10H18O9 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-/m0/s1 |
InChI Key |
XAQWBYJKZNCZPL-BAUARHHTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
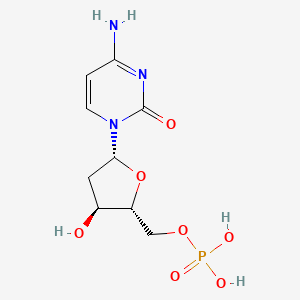
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
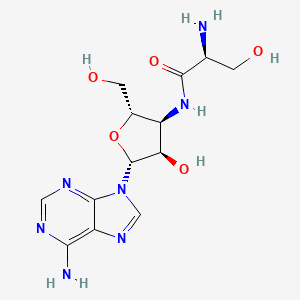
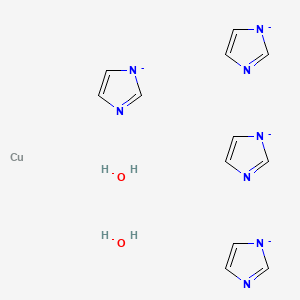
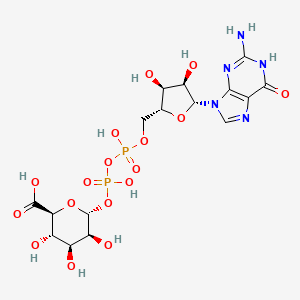

![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
